molecular formula C21H14O2 B11832059 2,5-Diphenyl-4H-1-benzopyran-4-one CAS No. 920286-92-6

2,5-Diphenyl-4H-1-benzopyran-4-one

Cat. No.: B11832059
CAS No.: 920286-92-6
M. Wt: 298.3 g/mol
InChI Key: LLTQRFAYXVMWPN-UHFFFAOYSA-N
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Description

2,5-Diphenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromone family Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide .

Industrial Production Methods

Industrial production of 2,5-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

2,5-Diphenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of 2,5-Diphenyl-4H-chromen-4-one lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

CAS No.

920286-92-6

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,5-diphenylchromen-4-one

InChI

InChI=1S/C21H14O2/c22-18-14-20(16-10-5-2-6-11-16)23-19-13-7-12-17(21(18)19)15-8-3-1-4-9-15/h1-14H

InChI Key

LLTQRFAYXVMWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)OC(=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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